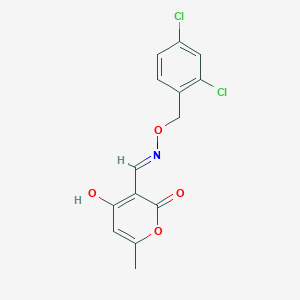
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyran-2-one core. One common approach is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, if used as a drug, it may interact with enzymes or receptors to produce a therapeutic effect.
相似化合物的比较
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde
2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-
1,5-Disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines
Uniqueness: This compound is unique due to its specific substituents and the presence of the oxime group, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZTBLDWQPYER-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
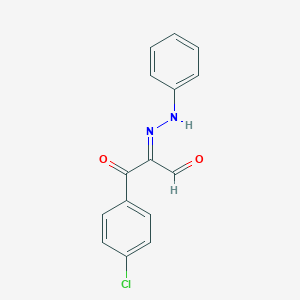
![(2E)-3-(4-chlorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786665.png)
![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786673.png)
![ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786681.png)
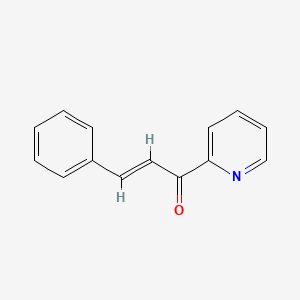
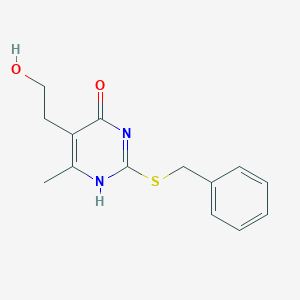
![5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7786708.png)
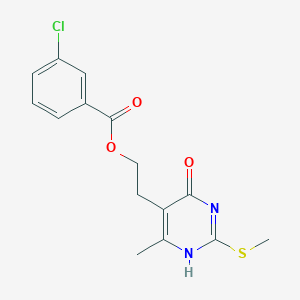
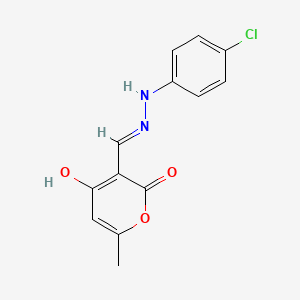
![4-hydroxy-N'-[(1E)-(1H-indol-3-yl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B7786754.png)
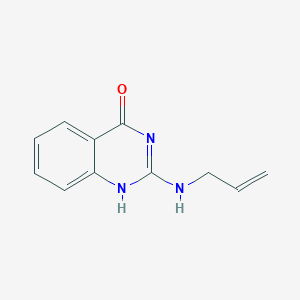
![N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B7786761.png)
![ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate](/img/structure/B7786777.png)
![ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786780.png)
